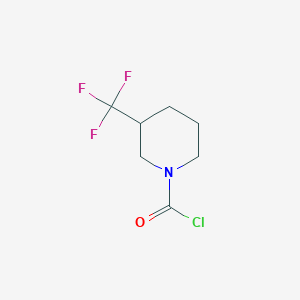
3-(Trifluoromethyl)piperidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)piperidine-1-carbonyl chloride is an organic compound that features a trifluoromethyl group attached to a piperidine ring, with a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)piperidine-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)piperidine-1-carbonyl chloride has a wide range of applications in scientific research:
Biology: The compound can be used to modify biological molecules, enhancing their stability and activity.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-(Trifluoromethyl)piperidine-1-carbonyl chloride exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the carbonyl chloride group can participate in covalent bonding with target molecules . These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group and is used in similar applications, such as agrochemicals and pharmaceuticals.
Trifluoromethylated Amines: These compounds share the trifluoromethyl group and are used in the synthesis of various organic molecules.
Uniqueness
3-(Trifluoromethyl)piperidine-1-carbonyl chloride is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of complex molecules and the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C7H9ClF3NO |
|---|---|
Peso molecular |
215.60 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)piperidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H9ClF3NO/c8-6(13)12-3-1-2-5(4-12)7(9,10)11/h5H,1-4H2 |
Clave InChI |
ZDJQEVHMNMHBKB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


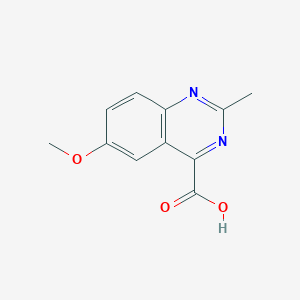

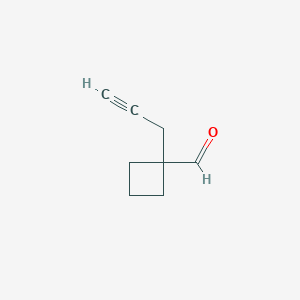
![1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13306902.png)
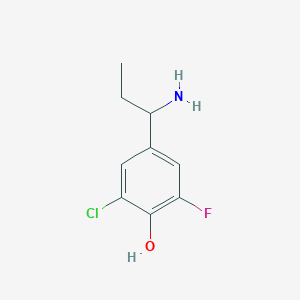
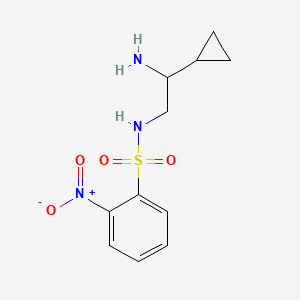
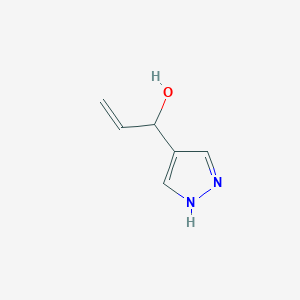
![[1-Methoxy-4-(propan-2-YL)cyclohexyl]methanamine](/img/structure/B13306924.png)

![4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13306930.png)
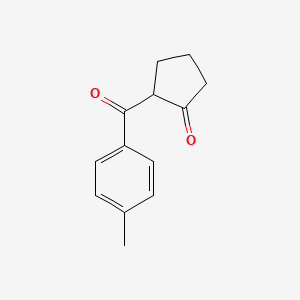
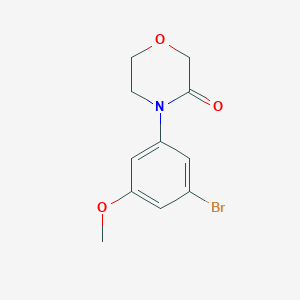

![5-Oxa-2-thiaspiro[3.4]octan-6-one](/img/structure/B13306959.png)
